N-(2-bromo-4-methylphenyl)prop-2-enamide
Description
N-(2-bromo-4-methylphenyl)prop-2-enamide is an acrylamide derivative featuring a 2-bromo-4-methylphenyl substituent directly attached to the amide nitrogen. Its molecular formula is C₁₀H₁₀BrNO, with a molecular weight of 240.10 g/mol (extrapolated from related compounds in ). This compound is structurally characterized by an electron-withdrawing bromine atom and a methyl group at the 2- and 4-positions of the aromatic ring, respectively. While its exact applications are less documented, analogs are utilized in polymer synthesis and medicinal chemistry as intermediates or pharmacophores .
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-3-10(13)12-9-5-4-7(2)6-8(9)11/h3-6H,1H2,2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFUZRUUFFEQDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C=C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-(2-Bromophenyl)prop-2-enamide
- Molecular Formula: C₉H₈BrNO .
- Key Differences : Lacks the 4-methyl group present in the target compound.
- The electron-withdrawing bromine at the 2-position remains, but the lack of a methyl group may decrease hydrophobicity compared to the 4-methyl analog.
- Applications : Used as a building block in organic synthesis, though its specific roles are less defined compared to methyl-substituted derivatives .
N-(2-(4-Bromophenyl)ethyl)-2-methylprop-2-enamide
- Molecular Formula: C₁₂H₁₄BrNO .
- Key Differences : Incorporates a 4-bromophenyl group connected via an ethyl linker and includes a methyl group on the acrylamide backbone.
- Implications: The ethyl spacer increases molecular flexibility, which is advantageous in molecularly imprinted polymers (MIPs) for biomolecule recognition (e.g., tyramine, norepinephrine) . Demonstrated high imprinting factors (2.47–2.50) in MIPs, attributed to the optimized spatial arrangement of functional groups .
- Synthesis : Prepared via N-acylation of phenethylamines with methacryloyl chloride, yielding 46–94% .
Plant-Derived Acrylamides with Anti-inflammatory Activity
- Examples: N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide (C₁₈H₁₈NO₅): Exhibits anti-inflammatory activity with IC₅₀ = 17.00 ± 1.11 μM . 3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide (C₁₉H₂₂N₂O₅): IC₅₀ < 17.21 μM .
- Key Differences : Hydroxyl and methoxy groups enhance hydrogen bonding and electron-donating effects, contrasting with the bromo/methyl substituents of the target compound.
- Implications: Polar substituents (e.g., -OH, -OCH₃) improve solubility in aqueous systems and enhance interactions with biological targets.
Complex Pharmacological Derivatives
- Example : (2Z)-N-(2-bromo-4-methylphenyl)-2-[(3-chlorophenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide (C₂₃H₁₈BrClN₃O₃) .
- Key Differences : Additional chloro, nitro, and formamido groups introduce multifunctional pharmacophoric elements.
- Implications: Enhanced binding affinity to biological targets due to multiple electron-withdrawing groups.
Data Table: Structural and Functional Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
